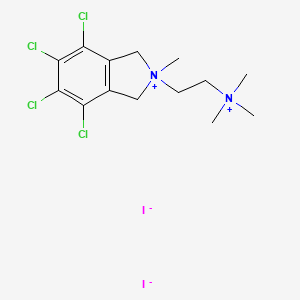

Chlorisondamine diiodide

Description

Properties

IUPAC Name |

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582020 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96750-66-2, 69-27-2 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorisondamine Diiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a potent, long-acting, and insurmountable antagonist of nicotinic acetylcholine receptors (nAChRs). Its primary mechanism of action is the blockade of autonomic ganglia, which interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems. This comprehensive technical guide delineates the molecular interactions, pharmacological effects, and experimental methodologies used to characterize the mechanism of action of chlorisondamine. The document includes a detailed summary of its receptor selectivity, quantitative data on its potency, and step-by-step experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's complex pharmacology.

Core Mechanism of Action: Ganglionic Blockade

This compound is classified as a ganglionic blocker, exerting its effects by acting as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia. In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse. Chlorisondamine interferes with this process by blocking the ion channel of the nAChR, thereby preventing the influx of sodium and calcium ions that is necessary for depolarization. This blockade is considered insurmountable, meaning that increasing the concentration of the agonist (ACh) cannot fully overcome the antagonistic effect.[1]

The consequence of this ganglionic blockade is a reduction in the outflow of both the sympathetic and parasympathetic nervous systems. The physiological effects of chlorisondamine are therefore widespread and depend on the dominant autonomic tone of a particular organ. For instance, in blood vessels, where the sympathetic nervous system is dominant for maintaining vascular tone, chlorisondamine leads to vasodilation and a decrease in blood pressure.

Signaling Pathway of Ganglionic Transmission and Blockade by Chlorisondamine

The following diagram illustrates the fundamental process of neurotransmission at the autonomic ganglion and the site of action for chlorisondamine.

References

Chlorisondamine Diiodide: A Technical Guide to its Function as a Nicotinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a bis-quaternary ammonium compound recognized for its potent, long-lasting, and quasi-irreversible antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its effects. Chlorisondamine serves as a crucial tool in neuroscience research to probe the roles of nicotinic cholinergic systems in various physiological and pathological processes. Its unique long-duration blockade, attributed to intracellular accumulation, distinguishes it from other nicotinic antagonists. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

Chlorisondamine is a ganglionic blocking agent that has been repurposed in research as a selective antagonist of neuronal nAChRs.[1][2] Its ability to produce a prolonged, and in some contexts, quasi-irreversible blockade of central nicotinic receptors after a single administration has made it an invaluable tool for studying the long-term consequences of nicotinic receptor inhibition.[1][3] This guide delves into the core aspects of chlorisondamine's pharmacology, focusing on its function as a nicotinic antagonist.

Mechanism of Action

Chlorisondamine functions as a non-competitive antagonist of nAChRs.[3] Its mechanism of action is complex and involves multiple factors:

-

Channel Blockade: Evidence suggests that chlorisondamine acts as an open-channel blocker, physically occluding the ion pore of the nAChR once it has been opened by an agonist like acetylcholine or nicotine. This action is often voltage-dependent.

-

Long-Lasting Effects: A single administration of chlorisondamine can lead to a nicotinic blockade lasting for weeks or even months in rodents.[3] This persistent effect is not solely due to its binding affinity at the receptor but is thought to be a result of its intracellular accumulation within neurons.[4]

-

Quasi-Irreversible Blockade: The blockade produced by in vivo administration of chlorisondamine is exceptionally resistant to washout, suggesting a mechanism that goes beyond simple reversible binding.[4] This may involve the "trapping" of the molecule within the cell or the channel pore.

-

Subunit Interaction: Research has proposed an interaction between chlorisondamine and an epitope on the α2 subunit of the neuronal nAChR.[5][6][7][8] This interaction is thought to involve the formation of salt bridges between the quaternary ammonium groups of chlorisondamine and acidic residues on the receptor, as well as cation-π interactions with the tetrachloroisoindoline ring.[5][6][7][8]

The following diagram illustrates the proposed mechanism of chlorisondamine's interaction with the nAChR ion channel.

Figure 1: Proposed mechanism of nAChR channel blockade by chlorisondamine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the effects of this compound.

| Parameter | Assay | Tissue/System | Value | Reference |

| IC50 | Inhibition of Nicotine-induced [3H]-Dopamine Release | Rat Striatal Synaptosomes | ~1.6 µM | [9] |

| IC50 | Inhibition of NMDA-evoked [3H]-Dopamine Release | Cultured Fetal Rat Mesencephalic Cells | ~600 µM | [10] |

Note: Data on the binding affinity (Ki) of chlorisondamine for specific nAChR subtypes are limited in the current literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize chlorisondamine's effects.

Nicotine-Induced Dopamine Release from Striatal Synaptosomes

This assay is a cornerstone for evaluating the functional antagonism of nAChRs that modulate dopamine release.

Objective: To measure the inhibitory effect of chlorisondamine on nicotine-stimulated dopamine release from presynaptic terminals in the striatum.

Detailed Methodology:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the striata on ice.[11]

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution buffered with HEPES (pH 7.5).[11]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge at 12,500 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

-

Resuspend the P2 pellet in a suitable buffer, such as Krebs-Ringer-HEPES solution.

-

-

[3H]-Dopamine Loading:

-

Incubate the resuspended synaptosomes in uptake buffer (e.g., 128 mM NaCl, 2.4 mM KCl, 1.2 mM KH2PO4, 3.2 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, 10 mM glucose, 25 mM NaHCO3, 1 mM ascorbic acid, and 0.01 mM pargyline) at 37°C for 10 minutes.[11]

-

Add [3H]-dopamine to a final concentration of approximately 100 nM and incubate for a further 10-20 minutes to allow for uptake into the dopaminergic terminals.[11]

-

-

Superfusion and Stimulation:

-

Layer the [3H]-dopamine-loaded synaptosomes onto a filter in a superfusion chamber.

-

Perfuse with buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) to establish a stable baseline of [3H]-dopamine efflux.

-

To test the effect of chlorisondamine, pre-perfuse the synaptosomes with the desired concentration of chlorisondamine for a set period.

-

Stimulate dopamine release by switching to a buffer containing nicotine (e.g., 1-10 µM) for a short duration (e.g., 18 seconds).[11]

-

Collect fractions of the superfusate throughout the experiment.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Calculate the amount of [3H]-dopamine released above baseline in response to nicotine stimulation.

-

Generate concentration-response curves for chlorisondamine's inhibition of nicotine-evoked release to determine the IC50 value.

-

The following diagram outlines the experimental workflow for the synaptosome preparation and dopamine release assay.

Figure 2: Workflow for synaptosome preparation and dopamine release assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To assess the effect of chlorisondamine on basal and nicotine-stimulated levels of dopamine and norepinephrine in the brain.

Detailed Methodology:

-

Stereotaxic Surgery and Guide Cannula Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or prefrontal cortex).

-

Implant a guide cannula to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

Sample Collection and Analysis:

-

Allow the system to equilibrate for 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer chlorisondamine (e.g., systemically or via reverse dialysis through the probe) and continue collecting samples.

-

Subsequently, administer nicotine to challenge the nicotinic system and observe the effect of chlorisondamine pretreatment.

-

Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

The following diagram illustrates the general workflow for an in vivo microdialysis experiment.

Figure 3: Workflow for in vivo microdialysis experiment.

Signaling Pathways

Blockade of nAChRs by chlorisondamine disrupts the normal signaling cascades initiated by acetylcholine or nicotine. The primary consequence is the inhibition of ion influx (Na+ and Ca2+) through the receptor channel. This has significant downstream effects, particularly on neurotransmitter release.

The following diagram depicts the signaling pathway affected by chlorisondamine at a presynaptic terminal.

Figure 4: Presynaptic signaling pathway blocked by chlorisondamine.

Conclusion

This compound remains a powerful and unique tool for the study of nicotinic acetylcholine receptors. Its long-lasting and quasi-irreversible antagonism provides a means to investigate the chronic effects of nAChR blockade in a way that is not possible with rapidly reversible antagonists. While a comprehensive understanding of its interaction with all nAChR subtypes and its full pharmacokinetic profile requires further investigation, the existing data clearly establish its utility in probing the role of nicotinic signaling in neurotransmitter release, neuronal circuitry, and behavior. This guide provides a foundational understanding of chlorisondamine's properties and the experimental approaches to its study, serving as a valuable resource for researchers in the field.

References

- 1. Cell signaling and epigenetic regulation of nicotine-induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganglionic blocking drugs: general considerations and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of cholinergic channels by chlorisondamine on a crustacean muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Presynaptic long-term plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Term Nicotine Exposure Depresses Dopamine Release in Nonhuman Primate Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Lasting Effects of Chlorisondamine Diiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that exhibits a quasi-irreversible antagonism of nicotinic acetylcholine receptors (nAChRs). A single administration can lead to a persistent blockade of central and peripheral nicotinic responses, with effects lasting from days to several weeks. This technical guide provides an in-depth overview of the long-lasting effects of this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential and pharmacological properties of this compound.

Introduction

This compound is a bisquaternary ammonium compound that functions as a nicotinic antagonist. Its long duration of action has made it a valuable tool in neuroscience research for studying the roles of nicotinic receptors in various physiological and behavioral processes. This guide focuses on the persistent effects of Chlorisondamine, providing a detailed examination of its pharmacological profile.

Quantitative Data on Long-Lasting Effects

The following tables summarize the quantitative data from various studies on the long-lasting effects of this compound.

Table 1: Long-Term Blockade of Nicotine-Induced Behaviors in Rats

| Parameter | Dose and Route | Duration of Blockade | Reference |

| Nicotine-induced Ataxia and Prostration | 10 mg/kg, s.c. | 1 to 14 days | [1][2] |

| Nicotine-induced Stimulant Activity | 10 mg/kg, s.c. | At least 5 weeks | [3] |

| Nicotine-induced Stimulant Actions | 2 µg, i.c.v. | 1 to 2 weeks | [3] |

| Nicotine's Depressant Actions | 2 µg, i.c.v. | Completely blocked at 2 weeks, but not at 5 weeks | [3] |

Table 2: Long-Term Cardiovascular Effects in Pigeons

| Parameter | Dose and Route | Effect | Duration | Reference |

| Blood Pressure | 0.1, 1, and 10 mg/kg, i.m. | Significant decrease | Returned to baseline within 24 hours | [4][5] |

| Heart Rate | 0.1 mg/kg, i.m. | Decrease | Returned to baseline within 90 minutes | [4][5] |

| Heart Rate | 10 mg/kg, i.m. | Increase | Returned to baseline within 90 minutes | [4][5] |

| Blockade of Nicotine's Pressor Effect | 10 mg/kg, i.m. (24h pre-treatment) | Blocked | Diminished within 3 days | [4] |

Table 3: Long-Term Effects on Neurotransmitter Release

| Parameter | Dose and Route | Effect | Duration | Reference |

| Nicotine-evoked [³H]-dopamine release in rat striatal synaptosomes | 0-100 µM (in vitro) | Decrease | Not Applicable | [6] |

| Nicotine-evoked [³H]-noradrenaline release from rat hippocampal synaptosomes | 10 mg/kg, s.c. or 10 µg, i.c.v. (21 days prior) | Near-total block | At least 21 days | [7][8] |

| Nicotine-evoked [³H]-noradrenaline release in PC12 cells | 100 µM (24h exposure, in vitro) | Partial inhibition | At least 5 days post-washout | [7][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data tables.

Assessment of Nicotine-Induced Behaviors in Rats

-

Objective: To determine the duration of Chlorisondamine's blockade of nicotine-induced behavioral effects.

-

Subjects: Male Sprague-Dawley rats.

-

Drug Administration:

-

Experimental Workflow:

-

A single dose of Chlorisondamine or vehicle was administered to the rats.

-

At various time points after Chlorisondamine administration (e.g., 1 day, 1 week, 2 weeks, 5 weeks), the rats were challenged with a nicotine injection.

-

Behavioral responses, including ataxia (motor incoordination), prostration, and locomotor activity (horizontal and vertical movements in photocell cages), were observed and quantified for up to 80 minutes post-nicotine injection.[3]

-

The effects of nicotine in Chlorisondamine-pretreated rats were compared to those in vehicle-pretreated rats.

-

-

Logical Relationship Diagram:

Experimental workflow for assessing behavioral effects.

Cardiovascular Effects in Pigeons

-

Objective: To evaluate the long-term effects of Chlorisondamine on cardiovascular parameters and its ability to block nicotine-induced cardiovascular changes.

-

Subjects: Pigeons.

-

Drug Administration:

-

Experimental Workflow:

-

Baseline blood pressure and heart rate were measured.

-

Chlorisondamine was administered, and cardiovascular parameters were monitored continuously.

-

In a separate set of experiments, pigeons were pre-treated with Chlorisondamine 30 minutes or 24 hours before a nicotine challenge.[4]

-

Blood pressure and heart rate responses to nicotine were recorded and compared between Chlorisondamine-pretreated and control groups.

-

Signaling Pathways and Mechanism of Action

Chlorisondamine exerts its long-lasting effects primarily through a quasi-irreversible blockade of neuronal nicotinic acetylcholine receptors (nAChRs). The proposed mechanism involves the accumulation of the drug within neurons.[8]

-

Signaling Pathway Diagram:

Proposed mechanism of Chlorisondamine's antagonistic action.

The persistent blockade is not associated with changes in the density of high-affinity nicotine binding sites in the brain, suggesting that the long-lasting effect is not due to receptor downregulation.[1][2] Furthermore, Chlorisondamine's chronic central blockade is not accompanied by long-term peripheral ganglionic blockade, indicating a degree of selectivity in its long-term actions.[1]

Conclusion

This compound is a valuable pharmacological tool for inducing long-lasting and selective blockade of central nicotinic acetylcholine receptors. Its persistent effects, detailed in this guide, provide a foundation for further research into the roles of nicotinic signaling in health and disease. The provided data and protocols can aid in the design of future studies and the development of novel therapeutics targeting the nicotinic cholinergic system. For research purposes only, not for human or veterinary use.[6]

References

- 1. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic central nicotinic blockade after a single administration of the bisquaternary ganglion-blocking drug chlorisondamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of nicotine, chlorisondamine, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ganglionic Blockade Properties of Chlorisondamine Diiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that functions as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] Its bis-quaternary ammonium structure confers a quasi-irreversible blockade of autonomic ganglia, leading to significant effects on the cardiovascular and central nervous systems.[3] This technical guide provides an in-depth overview of the ganglionic blockade properties of chlorisondamine, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a member of the ganglionic blocker class of drugs, which inhibit neurotransmission between preganglionic and postganglionic neurons in the autonomic nervous system.[4] Historically used as an antihypertensive agent, its use in humans has been limited due to significant side effects stemming from its broad-ranging blockade of both sympathetic and parasympathetic ganglia.[5] However, its potent and long-lasting effects have made it a valuable tool in experimental pharmacology to investigate the role of the autonomic nervous system in various physiological and pathological processes.[6]

Mechanism of Action

Chlorisondamine exerts its ganglionic blocking effect by acting as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of autonomic ganglia.[4][7] Preganglionic neurons release acetylcholine (ACh), which normally binds to these nAChRs, leading to depolarization of the postganglionic neuron and propagation of the nerve impulse.[7] Chlorisondamine binds to a site within the ion channel of the nAChR, physically obstructing the influx of ions and thereby preventing depolarization.[5] This blockade is insurmountable, meaning that it cannot be overcome by increasing the concentration of ACh.[8] The blockade of both sympathetic and parasympathetic ganglia results in a reduction of sympathetic outflow to the heart and vasculature, leading to decreased cardiac output and vasodilation, and a simultaneous blockade of parasympathetic functions.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacological effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Preparation | Species | Value | Reference(s) |

| IC50 (Nicotine-induced [3H]-dopamine release) | Striatal Synaptosomes | Rat | 1.6 µM | |

| IC50 (NMDA-evoked [3H]-dopamine release) | Cultured Mesencephalic Cells | Rat | ~600 µM | [3] |

Table 2: In Vivo Effects of this compound on Cardiovascular Parameters in Mice

| Dose (mg/kg, i.p.) | Mouse Model | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Reference(s) |

| 1-6 | Normotensive C57Bl/6J | Significant Reduction | Significant Reduction | Reduced (at 6 mg/kg) | [6] |

| 1 & 2 | DOCA-salt Hypertensive | Significantly Larger Reduction vs. Normotensive | Significantly Larger Reduction vs. Normotensive | Significant Reduction | [6] |

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Mice

This protocol describes the use of radiotelemetry and echocardiography to evaluate the effects of chlorisondamine on blood pressure, heart rate, and cardiac output in mice.[6][9]

4.1.1 Materials

-

This compound

-

Sterile 0.9% saline

-

Male C57Bl/6J mice

-

Radiotelemetry transmitters (e.g., PA-C10)

-

Surgical instruments for implantation

-

Isoflurane anesthesia system

-

Echocardiography system with a high-frequency linear transducer (e.g., VEVO 2100)

-

Warming pad

-

ECG electrodes

-

Ultrasound gel

4.1.2 Surgical Implantation of Radiotelemetry Transmitter [10][11]

-

Anesthetize the mouse with isoflurane (4-5% for induction, 1.5-2% for maintenance).

-

Shave the ventral neck area and sterilize with an appropriate antiseptic.

-

Make a midline incision in the neck to expose the left common carotid artery.

-

Carefully isolate the artery and place loose ligatures proximally and distally.

-

Create a subcutaneous pocket on the flank for the transmitter body.

-

Tunnel the transmitter catheter from the flank pocket to the neck incision.

-

Make a small incision in the carotid artery and insert the catheter, advancing it to the aortic arch.

-

Secure the catheter in place with the ligatures and close the incisions.

-

Allow the animal to recover for at least 7-10 days before starting experiments.

4.1.3 Experimental Procedure [6][9]

-

Record baseline blood pressure and heart rate for a stable period using the telemetry system.

-

Administer this compound (1-6 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Continuously record blood pressure and heart rate to determine the maximal response.

-

For cardiac output measurement, perform echocardiography at baseline and at the time of the maximal blood pressure response to chlorisondamine.[12][13][14]

-

Anesthetize the mouse with isoflurane and place it on a warming pad to maintain body temperature.

-

Obtain two-dimensional M-mode images of the left ventricle in the parasternal short-axis view.

-

Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs) to calculate cardiac output.

In Vitro Measurement of Nicotine-Induced Dopamine Release from Rat Striatal Synaptosomes

This protocol details the preparation of striatal synaptosomes and the measurement of dopamine release in response to nicotine, and its blockade by chlorisondamine.[1][15][16][17][18][19][20][21][22][23]

4.2.1 Materials

-

Male Sprague-Dawley rats

-

Sucrose solutions (e.g., 0.32 M and 1.2 M)

-

Krebs-Ringer buffer

-

[3H]-dopamine

-

Nicotine

-

This compound

-

Scintillation counter and vials

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

Superfusion system

4.2.2 Preparation of Striatal Synaptosomes [1][15][17]

-

Euthanize the rat and rapidly dissect the striata on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose).

-

Centrifuge at high speed (e.g., 50,000 x g for 2 hours).

-

Collect the synaptosomes from the interface between the 0.8 M and 1.2 M sucrose layers.

-

Wash the synaptosomes by resuspending in buffer and centrifuging.

4.2.3 Dopamine Release Assay [16][19][20][21][22]

-

Pre-incubate the synaptosomes with [3H]-dopamine to allow for uptake.

-

Wash the synaptosomes to remove excess radiolabel.

-

Transfer the loaded synaptosomes to a superfusion chamber and perfuse with buffer.

-

Collect baseline fractions to measure spontaneous [3H]-dopamine release.

-

To study the effect of chlorisondamine, introduce the drug into the perfusion buffer prior to stimulation.

-

Stimulate dopamine release by a short pulse of nicotine (e.g., 10 µM).

-

Continue to collect fractions to measure stimulated [3H]-dopamine release.

-

Determine the radioactivity in each fraction using a scintillation counter.

-

Calculate the amount of nicotine-stimulated release and the inhibitory effect of chlorisondamine.

Visualizations

Caption: Mechanism of Chlorisondamine's Ganglionic Blockade.

Caption: In Vivo Experimental Workflow for Chlorisondamine.

References

- 1. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Echocardiography: Mouse [protocols.io]

- 3. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 5. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 15. Striatal synaptosome preparation [protocols.io]

- 16. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of nicotine-induced desensitization of evoked dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stereoselective nicotine-induced release of dopamine from striatal synaptosomes: concentration dependence and repetitive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nicotinic modulation of [3H]dopamine release from striatal synaptosomes: pharmacological characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Chlorisondamine Diiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a historically significant ganglionic blocking agent and a valuable pharmacological tool for studying nicotinic acetylcholine receptors (nAChRs). Its unique bis-quaternary ammonium structure results in a long-lasting and potent antagonism of these receptors. This technical guide provides a comprehensive overview of the chemical synthesis and structural characteristics of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The following sections detail the multi-step synthesis from commercially available starting materials, including detailed experimental protocols, and a summary of its key chemical and physical properties.

Chemical Structure and Properties

This compound, chemically named 4,5,6,7-tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-1H-isoindolium diiodide, is a bis-quaternary ammonium salt. The core of the molecule is a tetrachlorinated isoindoline ring, which is N-substituted with a dimethylaminoethyl group. Both nitrogen atoms are quaternized with methyl groups, resulting in a dicationic species with two iodide counter-ions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 69-27-2 |

| Molecular Formula | C₁₄H₂₀Cl₄I₂N₂ |

| Molecular Weight | 611.95 g/mol |

| Appearance | White solid |

| Melting Point | 244-246 °C[1] |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound is a three-step process commencing with the commercially available 3,4,5,6-tetrachlorophthalic anhydride. The synthetic pathway involves the formation of an N-substituted phthalimide, followed by reduction to the corresponding isoindoline, and concluding with a bis-quaternization to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide

This initial step involves the condensation of 3,4,5,6-tetrachlorophthalic anhydride with N,N-dimethylethylenediamine to form the corresponding N-substituted phthalimide.

-

Materials:

-

3,4,5,6-Tetrachlorophthalic anhydride

-

N,N-Dimethylethylenediamine

-

Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4,5,6-tetrachlorophthalic anhydride (e.g., 0.01 mol) and N,N-dimethylethylenediamine (e.g., 0.01 mol) is suspended in glacial acetic acid (e.g., 10 mL).

-

The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

-

After the reflux period, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to yield N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide.

-

-

Characterization:

-

Melting Point: 184-186 °C[1]

-

Step 2: Reduction of N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide to 4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl)isoindoline

The second step involves the reduction of the imide carbonyl groups of the tetrachlorophthalimide intermediate to methylene groups, forming the isoindoline ring system. This is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Materials:

-

N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

A solution of N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, a suspension of LiAlH₄ in the same anhydrous solvent is prepared.

-

The solution of the phthalimide is added dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature at 0 °C using an ice bath.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling. This procedure, often referred to as the Fieser work-up, is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

The resulting precipitate is filtered off, and the organic filtrate is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude 4,5,6,7-tetrachloro-2-(2-dimethylaminoethyl)isoindoline. Further purification may be achieved by recrystallization or chromatography if necessary.

-

Step 3: Synthesis of this compound (Quaternization)

The final step is the bis-quaternization of the two nitrogen atoms of the isoindoline intermediate with methyl iodide.

-

Materials:

-

4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl)isoindoline

-

Methyl iodide (CH₃I)

-

Ethanol

-

-

Procedure:

-

The 4,5,6,7-tetrachloro-2-(2-dimethylaminoethyl)isoindoline is dissolved in ethanol in a round-bottom flask.

-

An excess of methyl iodide is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product, this compound, precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a mixture of ethanol and water can be performed for further purification.[1]

-

Quantitative Data Summary

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Product | Reported Yield |

| 1 | Condensation | 3,4,5,6-Tetrachlorophthalic anhydride, N,N-Dimethylethylenediamine | Acetic Acid | Reflux, 2h | N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide | - |

| 2 | Reduction | N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide, LiAlH₄ | Anhydrous Ether/THF | 0 °C to Reflux | 4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl)isoindoline | - |

| 3 | Quaternization | 4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl)isoindoline, Methyl Iodide | Ethanol | Reflux | This compound | - |

| Overall | - | - | - | - | This compound | 36% (using methyl chloride)[2] |

Note: Specific, step-wise yields are not consistently reported in the readily available literature. The overall yield of 36% was reported for a synthesis utilizing methyl chloride for the quaternization step.

Conclusion

The synthesis of this compound is a well-established three-step process that is accessible for laboratory-scale preparation. The procedures outlined in this guide, derived from the available scientific literature, provide a solid foundation for the synthesis of this important pharmacological agent. Researchers utilizing this compound should be aware of its potent biological activity and handle it with appropriate safety precautions. The detailed understanding of its synthesis and chemical structure is paramount for its application in the study of nicotinic acetylcholine receptors and the development of new therapeutic agents targeting this system.

References

The Discovery and Pharmacological History of Chlorisondamine Diiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide, a bisquaternary ammonium compound, emerged in the mid-20th century as a potent ganglionic blocking agent. Its discovery marked a significant step in the pharmacological manipulation of the autonomic nervous system. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological history of this compound. It includes detailed experimental protocols from seminal studies, a comprehensive summary of its pharmacological data, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development, offering a detailed historical and technical perspective on this important pharmacological tool.

Discovery and Historical Context

Chlorisondamine was first described as a potent ganglionic blocking agent in a seminal 1955 paper by Plummer, Trapold, Schneider, Maxwell, and Earl.[1] At the time, research into ganglionic blockade was a key area of interest for the development of antihypertensive agents. Ganglionic blockers act by antagonizing nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. The discovery of chlorisondamine, with its long-lasting effects, provided a new tool for both clinical investigation and basic research into the functioning of the autonomic nervous system.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from tetrachlorophthalic anhydride. A detailed protocol has been described by Zezula et al. (2006).[2]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-4,5,6,7-tetrachloroisoindoline-1,3-dione

-

A solution of tetrachlorophthalic anhydride (1.0 eq) and N,N-dimethylethylenediamine (1.1 eq) in toluene is refluxed for 12 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-(2-(dimethylamino)ethyl)-4,5,6,7-tetrachloroisoindoline-1,3-dione.

Step 2: Synthesis of 4,5,6,7-tetrachloro-2-(2-(dimethylamino)ethyl)isoindoline

-

To a solution of N-(2-(dimethylamino)ethyl)-4,5,6,7-tetrachloroisoindoline-1,3-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) is added lithium aluminium hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

-

A solution of 4,5,6,7-tetrachloro-2-(2-(dimethylamino)ethyl)isoindoline (1.0 eq) and excess methyl iodide in a sealed tube is heated at 100 °C for 24 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried to yield this compound.

References

Chlorisondamine Diiodide: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine is a bis-quaternary ammonium compound recognized for its potent and long-acting antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the receptor binding affinity of chlorisondamine diiodide. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of nAChRs and the development of related therapeutics. This document details quantitative binding data, in-depth experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Introduction

Chlorisondamine is a ganglionic blocking agent that acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors.[1][2] Its long-lasting, quasi-irreversible blockade of central nicotinic effects has made it a valuable tool in neuroscience research.[3] Understanding the specific binding affinities and mechanisms of action of chlorisondamine at various nAChR subtypes is crucial for its application as a research tool and for the potential development of new therapeutic agents. This guide summarizes the current knowledge on the receptor binding profile of this compound.

Receptor Binding Affinity of this compound

The binding affinity of chlorisondamine has been characterized primarily through functional assays that measure the inhibition of agonist-induced responses. Direct radioligand binding assays with chlorisondamine are less common. The available data on its inhibitory potency (IC50) are summarized in the table below.

| Receptor/Assay | Ligand/Agonist | Tissue/Preparation | IC50 | Reference |

| Nicotinic Acetylcholine Receptors | Nicotine | Rat Striatal Synaptosomes | ~1.6 µM | [4] |

| NMDA Receptors | N-methyl-D-aspartate (NMDA) | Cultured Foetal Rat Mesencephalic Cells | ~600 µM | [5] |

Note: The significant difference in IC50 values highlights chlorisondamine's selectivity for nicotinic receptors over NMDA receptors.

Mechanism of Action and Signaling Pathways

Chlorisondamine exerts its effects by blocking the ion channel of nicotinic acetylcholine receptors, thereby preventing the influx of cations (primarily Na+ and Ca2+) that normally occurs upon acetylcholine binding. This blockade inhibits neuronal depolarization and downstream signaling cascades.

Proposed Binding Site

Research suggests that chlorisondamine interacts with a specific epitope on the α2 subunit of the neuronal nicotinic acetylcholine receptor.[6] The proposed mechanism involves the formation of salt bridges between the two quaternary ammonium groups of chlorisondamine and acidic residues (glutamic acid) on the receptor. Additionally, a cation-π interaction is thought to occur between the tetrachloroisoindoline ring of chlorisondamine and an arginine residue within the binding pocket.[6]

Downstream Signaling Pathways

The blockade of nAChRs by chlorisondamine disrupts several downstream signaling pathways that are typically activated by acetylcholine. These pathways play critical roles in neuronal survival, synaptic plasticity, and neurotransmitter release.

Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca2+.[7][8] This increase in intracellular calcium can trigger multiple signaling cascades, including:

-

The PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and is activated downstream of nAChR stimulation.[1][9]

-

The MAPK/ERK Pathway: This pathway is involved in neuronal plasticity and gene expression and can be activated by nAChR-mediated calcium influx.[9]

By blocking the initial calcium influx, chlorisondamine effectively inhibits these and other downstream signaling events.

Figure 1: Simplified signaling pathway of nAChR activation and its inhibition by chlorisondamine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of chlorisondamine.

Nicotine-Induced [³H]-Dopamine Release from Rat Striatal Synaptosomes

This functional assay is used to determine the IC50 value of chlorisondamine by measuring its ability to inhibit the release of dopamine triggered by the nAChR agonist, nicotine.

Workflow Diagram:

Figure 2: Workflow for the nicotine-induced [³H]-dopamine release assay.

Detailed Protocol:

-

Preparation of Synaptosomes:

-

Dissect the striata from rat brains and homogenize in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet (the synaptosomal fraction) in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Loading with [³H]-Dopamine:

-

Incubate the synaptosomes with [³H]-dopamine (e.g., at a final concentration of 0.1 µM) for 30 minutes at 37°C.

-

Wash the synaptosomes by centrifugation and resuspension in fresh buffer to remove excess radiolabel.

-

-

Superfusion:

-

Transfer the loaded synaptosomes to a superfusion apparatus.

-

Superfuse with buffer at a constant flow rate (e.g., 0.5 mL/min) for a washout period (e.g., 60 minutes).

-

-

Drug Application and Stimulation:

-

Introduce chlorisondamine at various concentrations into the superfusion buffer for a set period (e.g., 20 minutes) before stimulation.

-

Stimulate dopamine release by a brief exposure to nicotine (e.g., 10 µM for 2 minutes).

-

-

Fraction Collection and Analysis:

-

Collect superfusate fractions throughout the experiment.

-

Measure the radioactivity in each fraction using liquid scintillation counting.

-

Calculate the fractional release of [³H]-dopamine for each concentration of chlorisondamine.

-

Determine the IC50 value by plotting the percentage inhibition of nicotine-induced release against the concentration of chlorisondamine.

-

[³H]-Nicotine Competition Binding Assay

This assay directly measures the binding of chlorisondamine to nAChRs by its ability to compete with the binding of a radiolabeled ligand, [³H]-nicotine.

Workflow Diagram:

Figure 3: Workflow for the [³H]-nicotine competition binding assay.

Detailed Protocol:

-

Preparation of Rat Brain Membranes:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in the assay buffer.

-

-

Incubation:

-

In a series of tubes, combine the brain membrane preparation, a fixed concentration of [³H]-nicotine (e.g., 1-5 nM), and varying concentrations of chlorisondamine.

-

For non-specific binding determination, include tubes with a high concentration of a known nAChR ligand (e.g., 1 mM nicotine).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Measurement and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of chlorisondamine by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

MALDI-MS Analysis of Chlorisondamine-Receptor Epitope Interaction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be used to study the non-covalent interaction between chlorisondamine and a synthetic peptide corresponding to its proposed binding epitope on the nAChR α2 subunit.[6]

Workflow Diagram:

Figure 4: Workflow for MALDI-MS analysis of chlorisondamine-receptor epitope interaction.

Detailed Protocol:

-

Sample Preparation:

-

Synthesize the peptide corresponding to the proposed chlorisondamine binding epitope on the nAChR α2 subunit.

-

Prepare solutions of the peptide and this compound in a suitable solvent (e.g., deionized water).

-

Mix the peptide and chlorisondamine solutions at a desired molar ratio.

-

-

MALDI Target Spotting:

-

Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Spot a small volume (e.g., 1 µL) of the peptide-chlorisondamine mixture onto the MALDI target plate.

-

Immediately add an equal volume of the matrix solution to the sample spot.

-

Allow the mixture to air-dry, forming a co-crystalline structure.

-

-

Mass Spectrometry Analysis:

-

Introduce the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in a positive ion mode, focusing on the mass range expected for the peptide and the non-covalent complex.

-

The presence of a peak corresponding to the mass of the peptide plus the mass of chlorisondamine indicates the formation of a non-covalent complex.

-

Conclusion

This compound is a potent, long-acting antagonist of neuronal nicotinic acetylcholine receptors. Its mechanism of action involves a non-competitive blockade of the receptor's ion channel, with a proposed binding site on the α2 subunit. The available quantitative data, primarily from functional assays, demonstrate its selectivity for nAChRs over other receptors like the NMDA receptor. The experimental protocols detailed in this guide provide a framework for the further characterization of chlorisondamine and other nAChR ligands. A deeper understanding of the binding affinities of chlorisondamine at various nAChR subtypes will be crucial for its continued use as a valuable pharmacological tool and for the development of novel therapeutics targeting the nicotinic cholinergic system.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journal.r-project.org [journal.r-project.org]

- 3. researchgate.net [researchgate.net]

- 4. sketchviz.com [sketchviz.com]

- 5. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ROLE OF ENDOGENOUS NICOTINIC SIGNALING IN GUIDING NEURONAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability of Chlorisondamine Diiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a bisquaternary ammonium ganglionic blocking agent that has been noted for its remarkably persistent in vivo effects, particularly within the central nervous system. While traditionally "in vivo stability" may refer to the metabolic half-life of a compound, in the context of chlorisondamine, its stability is predominantly characterized by its prolonged biological activity and retention in specific neuronal populations. This technical guide provides a comprehensive overview of the available scientific literature on the in vivo stability of chlorisondamine, with a focus on its long-lasting pharmacodynamic effects, tissue accumulation, and the experimental methodologies used to ascertain these properties. It is important to note that detailed pharmacokinetic parameters, such as metabolic half-life and clearance rates, are not extensively documented in publicly available literature for this compound.

Persistence and Long-Lasting Pharmacological Effects

Chlorisondamine is recognized for its ability to produce a quasi-irreversible blockade of central nicotinic acetylcholine receptors (nAChRs) following a single administration.[1] This long-term blockade has been observed to last for several weeks to months in rodent models.[2] The persistent effect is not solely due to the physical trapping of the drug by the blood-brain barrier but is instead linked to its selective accumulation and retention within specific neurons.[3]

Duration of Nicotinic Blockade

The enduring blockade of nAChR-mediated responses is a key indicator of chlorisondamine's functional in vivo stability. Studies have demonstrated that a single systemic or central administration can inhibit nicotine-induced effects for extended periods.

| Animal Model | Administration Route and Dose | Duration of Effect | Observed Effect | Reference |

| Rat | 10 mg/kg, s.c. | At least 5 weeks | Blockade of nicotine-induced stimulant activity | [4] |

| Rat | 10 mg/kg, s.c. | 1 to 14 days | Blockade of nicotine-induced ataxia and prostration | [1] |

| Rat | 10 mg/kg, s.c. or 10 µg, i.c.v. | 21 days | Near-total block of nicotine-evoked hippocampal [3H]-noradrenaline release | [2] |

| Rat | 10 mg/kg, s.c. | Up to 84 days | Blockade of nicotine-induced [3H]-dopamine release from striatal synaptosomes | [3] |

Neuronal Accumulation and Retention

The long-lasting effects of chlorisondamine are strongly correlated with its selective accumulation and prolonged retention within specific neuronal populations. Studies utilizing radiolabeled chlorisondamine ([3H]-CHL) have provided insights into its anatomical distribution and persistence in the brain.

Following intracerebroventricular (i.c.v.) administration, [3H]-CHL is initially distributed widely and then becomes selectively retained in a few brain areas.[5] This retention is observed in putative dopaminergic and 5-hydroxytryptaminergic neurons.[5] The mechanism is thought to involve uptake by terminals and/or axons followed by retrograde transport.[5] This persistent and selective intraneuronal accumulation is believed to be the basis for the long-term central nicotinic blockade.[5]

| Animal Model | Administration Route and Dose of [3H]-CHL | Time Points of Detection | Brain Regions of High Retention | Reference |

| Rat | 10 µg, i.c.v. | 1, 7, and 21 days | Radiolabel detected in cerebral cortex, striatum, hippocampus, midbrain, and cerebellum | [5] |

| Rat | 10 µg, i.c.v. | 1, 7, 21, and 84 days | Substantia nigra pars compacta, ventral tegmental area, dorsal raphé nucleus, granular layer of the cerebellum | [5] |

| Rat | 10 µg, i.c.v. | 21 days | Locus coeruleus | [2] |

Experimental Protocols

The following are summaries of key experimental methodologies cited in the literature for assessing the in vivo effects and stability of chlorisondamine.

In Vivo Administration and Assessment of Nicotinic Blockade

This protocol describes a typical experiment to evaluate the long-term central nicotinic blockade by chlorisondamine in vivo.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of nicotine and chlorisondamine on cerebral glucose utilization in immobilized and freely-moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Chlorisondamine Diiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a bis-quaternary ammonium ganglionic blocking agent that has been a valuable pharmacological tool for studying the nicotinic acetylcholine receptors (nAChRs). Its long-lasting and quasi-irreversible antagonism of neuronal nAChRs has made it particularly useful in neuroscience research to delineate the roles of these receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Core Molecular Targets: Neuronal Nicotinic Acetylcholine Receptors

The primary molecular targets of this compound are neuronal nicotinic acetylcholine receptors, a diverse family of ligand-gated ion channels. Chlorisondamine acts as a non-competitive antagonist, meaning it does not bind to the same site as acetylcholine or nicotine. Instead, it is suggested to function as a channel blocker. Its blockade is characterized as being insurmountable and use-dependent, with its antagonist potency increasing with prior agonist exposure.[1][2]

A specific interaction has been identified with an epitope on the alpha-2 (α2) isoform of the rat neuronal nAChR.[3][4] The proposed binding model suggests that the two quaternary ammonium groups of chlorisondamine form salt bridges with glutamic acid side chains or a phosphate group within the receptor. Additionally, the tetrachloroisoindoline ring of chlorisondamine is thought to interact with the guanidinium group of an arginine residue via a cation-pi interaction.[3][4]

Quantitative Data: Binding Affinities and Potency

The following table summarizes the available quantitative data for this compound's interaction with its molecular targets.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 1.8 µM | Nicotinic Acetylcholine Receptors (nAChRs) in rat striatal synaptosomes | [5] |

Signaling Pathways Modulated by this compound

Chlorisondamine's blockade of nAChRs leads to the inhibition of downstream signaling cascades that are crucial for various cellular processes, including cell survival and proliferation. Two key pathways affected are the PI3K/Akt and ERK/MAPK pathways.

Chlorisondamine's Blockade of nAChR Signaling

The following diagram illustrates the mechanism of Chlorisondamine's interaction with the nAChR and the subsequent blockade of downstream signaling.

Caption: Chlorisondamine blocks the nAChR ion channel, preventing Ca²⁺ influx.

Downstream Signaling Pathway Inhibition

Blockade of nAChR-mediated calcium influx by chlorisondamine consequently inhibits the activation of the PI3K/Akt and ERK/MAPK signaling pathways.

References

- 1. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for Chlorisondamine Diiodide in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs). Its ability to block neurotransmission in autonomic ganglia makes it a valuable tool in neuroscience, pharmacology, and cardiovascular research. In rat models, chlorisondamine is frequently utilized to investigate the role of the autonomic nervous system in various physiological and pathological processes, including the central and peripheral effects of nicotine, regulation of blood pressure, and neurogenic inflammation.

These application notes provide a comprehensive overview of the experimental use of this compound in rats, including its mechanism of action, pharmacokinetic properties, and detailed protocols for its preparation and administration.

Mechanism of Action

Chlorisondamine is a bisquaternary ammonium compound that functions as a non-competitive antagonist at neuronal nAChRs.[1] It blocks the ion channel of the receptor, thereby preventing the influx of sodium and calcium ions that is necessary for postsynaptic depolarization. This action effectively interrupts neurotransmission at autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems. The blockade of central nAChRs by chlorisondamine is quasi-irreversible and can persist for several weeks after a single administration.[2][3]

Signaling Pathway of Nicotinic Acetylcholine Receptor Blockade in Autonomic Ganglia

Caption: Mechanism of this compound Action.

Data Presentation

Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Molecular Formula | C14H20Cl4N2 • 2I | [4] |

| Molecular Weight | 611.9 g/mol | [4] |

| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Water: Soluble | [4] |

| Storage | Store at -20°C as a solid | [4] |

| Stability | ≥ 4 years as a solid at -20°C | [4] |

| Purity | ≥98% | [4] |

| IC50 (nAChRs in rat striatal synaptosomes) | 1.8 µM | [4] |

Recommended Dosages in Rats

| Administration Route | Dosage Range | Application | Reference |

| Subcutaneous (s.c.) | 0.1 - 10 mg/kg | Blockade of central and peripheral nicotinic effects | [2] |

| Intravenous (i.v.) | Not explicitly stated, initiate with low doses | Cardiovascular studies, rapid blockade | General Recommendation |

| Intracerebroventricular (i.c.v.) | 5 - 10 µg | Central nicotinic receptor blockade | [4][5] |

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% sodium chloride) or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound powder needed.

-

Dissolution: Aseptically weigh the calculated amount of this compound and transfer it to a sterile tube or vial. Add the appropriate volume of sterile saline or PBS.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but do not overheat.

-

Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for in vivo administration.

-

Storage: Use the prepared solution immediately or store it at 2-8°C for short-term use. For longer-term storage, aliquots can be frozen at -20°C, though stability in solution for extended periods should be validated.

Experimental Workflow for In Vivo Administration

Caption: General Experimental Workflow.

Protocol 1: Subcutaneous (s.c.) Administration

Purpose: To achieve systemic and long-lasting blockade of nicotinic receptors.

Materials:

-

Prepared sterile this compound solution

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol

-

Animal restrainer (optional)

Procedure:

-

Animal Restraint: Properly restrain the rat manually or using a suitable restrainer.

-

Site Preparation: Swab the injection site on the dorsal side (scruff of the neck) with 70% ethanol.

-

Injection: Pinch the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the body surface.

-

Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.

-

Administration: Inject the calculated volume of the chlorisondamine solution.

-

Withdrawal: Remove the needle and apply gentle pressure to the injection site for a few seconds.

-

Monitoring: Monitor the animal for any signs of distress or local tissue reaction at the injection site. Although specific data on local reactions to chlorisondamine is limited, it is good practice to observe for swelling, redness, or signs of pain.

Protocol 2: Intravenous (i.v.) Administration

Purpose: For rapid onset of ganglionic blockade, often used in cardiovascular experiments.

Materials:

-

Prepared sterile this compound solution

-

Sterile syringes (1 mL) and needles (27-30 gauge) or catheter

-

Animal restrainer

-

Heat lamp or warm water to dilate the tail vein

Procedure:

-

Animal Restraint: Place the rat in a restrainer, allowing access to the tail.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.

-

Site Preparation: Clean the tail with 70% ethanol.

-

Injection: Insert the needle, bevel up, into one of the lateral tail veins. Successful entry is often indicated by a small flash of blood in the needle hub.

-

Administration: Inject the solution slowly. The specific infusion rate should be determined based on the experimental design, but a slow bolus over 1-2 minutes is generally recommended to avoid rapid changes in blood pressure.

-

Withdrawal: Carefully remove the needle and apply firm pressure to the injection site with sterile gauze to prevent bleeding.

-

Monitoring: Closely monitor the animal for any adverse reactions, particularly changes in respiration and heart rate.

Protocol 3: Intracerebroventricular (i.c.v.) Administration

Purpose: To directly target central nicotinic acetylcholine receptors, bypassing the blood-brain barrier.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for cannulation

-

Guide cannula and dummy cannula

-

Dental cement

-

Microsyringe pump and injection cannula

-

Prepared sterile this compound solution

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Perform a craniotomy and implant a guide cannula into the desired cerebral ventricle (e.g., lateral ventricle) using appropriate stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for at least one week.

-

Injection: On the day of the experiment, gently restrain the conscious rat. Remove the dummy cannula from the guide cannula.

-

Infusion: Connect the injection cannula, filled with the chlorisondamine solution, to a microsyringe pump. Insert the injection cannula into the guide cannula. Infuse the solution at a slow rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.[5]

-

Post-infusion: Leave the injection cannula in place for a minute after the infusion is complete to allow for diffusion and prevent backflow.

-

Replacement of Dummy Cannula: Remove the injection cannula and replace the dummy cannula.

-

Monitoring: Return the animal to its home cage and monitor for any neurological or behavioral changes.

Concluding Remarks

This compound is a powerful pharmacological tool for investigating the roles of the autonomic and central nicotinic cholinergic systems. Due to its potent and long-lasting effects, careful dose selection and appropriate administration techniques are crucial for obtaining reliable and reproducible results while ensuring animal welfare. The protocols outlined in these application notes provide a foundation for the experimental use of chlorisondamine in rats. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use. Further investigation into the detailed pharmacokinetics and potential for local tissue reactions with different vehicles would be beneficial for refining these protocols.

References

- 1. Autonomic ganglia, acetylcholine receptor antibodies, and autoimmune ganglionopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Chlorisondamine Diiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction